4'-Bromo-2-chlorochalcone chemical structure and molecular weight
4'-Bromo-2-chlorochalcone chemical structure and molecular weight
An In-depth Technical Guide to 4'-Bromo-2-chlorochalcone: Synthesis, Characterization, and Applications
Introduction
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, represent a class of privileged scaffolds in medicinal chemistry and materials science.[1][2] These α,β-unsaturated ketones are not only crucial intermediates in the biosynthesis of flavonoids but also exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3] The specific biological and chemical properties of a chalcone can be finely tuned through substituent modifications on its two aromatic rings.
This technical guide focuses on 4'-Bromo-2-chlorochalcone , a halogenated derivative of significant interest. The introduction of a bromine atom on one phenyl ring and a chlorine atom on the other distinctively alters the molecule's electronic distribution, lipophilicity, and steric profile. These modifications can enhance its interaction with biological targets and serve as reactive handles for further synthetic elaboration. For researchers, scientists, and drug development professionals, a thorough understanding of its synthesis, structural properties, and potential applications is paramount for leveraging this compound in novel research endeavors.
Chemical Identity and Molecular Structure
4'-Bromo-2-chlorochalcone is systematically named (2E)-1-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one. The '4'-Bromo' designation indicates the bromine atom is on the phenyl ring attached to the carbonyl group (Ring A), while '2-chloro' specifies the chlorine's position on the other phenyl ring (Ring B). The molecule exists predominantly as the more thermodynamically stable trans (E) isomer.[2]
Physicochemical Properties
A summary of the key identifiers and computed properties for 4'-Bromo-2-chlorochalcone is provided below.
| Property | Value | Source(s) |
| IUPAC Name | (2E)-1-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one | N/A |
| Molecular Formula | C₁₅H₁₀BrClO | |
| Molecular Weight | 321.60 g/mol | |
| CAS Number | 86293-48-3 | |
| Appearance | Typically a solid, often pale yellow | General Knowledge |
| Canonical SMILES | C1=CC=C(C(=C1)Br)C(=O)C=CC2=CC=CC=C2Cl | N/A |
| InChIKey | MFCD00136314 |
Molecular Structure Visualization
The chemical structure of 4'-Bromo-2-chlorochalcone is depicted in the diagram below, illustrating the arrangement of the substituted phenyl rings around the central enone core.
Caption: Chemical structure of 4'-Bromo-2-chlorochalcone.
Synthesis Protocol: Claisen-Schmidt Condensation
The most common and reliable method for synthesizing chalcones is the Claisen-Schmidt condensation.[4] This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde that lacks an α-hydrogen. For 4'-Bromo-2-chlorochalcone, the precursors are 4-bromoacetophenone and 2-chlorobenzaldehyde.
The causality behind this choice is straightforward: 4-bromoacetophenone provides the brominated phenyl ring and the carbonyl group (Ring A), while 2-chlorobenzaldehyde provides the chlorinated phenyl ring and the vinylic carbon (Ring B). The base, typically sodium hydroxide, deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the stable α,β-unsaturated chalcone product.
Synthesis and Purification Workflow
The overall process from starting materials to a fully characterized final product follows a logical and self-validating sequence.
Caption: General workflow for the synthesis and purification of chalcones.
Detailed Experimental Protocol (Conventional Method)
This protocol is adapted from established methods for similar halogenated chalcones.[5][6]
-
Reactant Preparation: In a round-bottom flask, dissolve 4-bromoacetophenone (1.0 eq) in a minimal amount of ethanol. Stir the mixture at room temperature until the solid is completely dissolved.
-
Reaction Initiation: To the stirred solution, add 2-chlorobenzaldehyde (1.0 eq). Subsequently, add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise (approx. 1.5 eq). The addition of the base catalyst is the critical step that initiates the condensation.
-
Reaction Monitoring: Continue to stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction proceeds for several hours (e.g., 3-4 hours) until the starting materials are consumed.[6]
-
Product Precipitation: Quench the reaction by pouring the mixture into a beaker of crushed ice/ice-cold water. The chalcone product, being largely insoluble in cold aqueous media, will precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with copious amounts of cold distilled water until the filtrate becomes neutral (test with pH paper). This step is crucial to remove any residual NaOH and other water-soluble impurities.
-
Purification: Dry the crude product. For final purification, perform recrystallization from a suitable solvent, such as ethanol. This process yields the purified crystalline 4'-Bromo-2-chlorochalcone. High yields are typically expected for this reaction.[6]
Structural Elucidation and Analytical Characterization
Confirming the identity and purity of the synthesized 4'-Bromo-2-chlorochalcone is a mandatory step, achieved through a suite of spectroscopic and physical methods. This validation system ensures the integrity of the compound for subsequent research.
Characterization Workflow
Caption: Logical workflow for the analytical characterization of the synthesized product.
Key Spectroscopic Data
The following table summarizes the expected characteristic signals from standard analytical techniques.
| Technique | Characteristic Signal/Value | Interpretation |
| FT-IR (cm⁻¹) | ~1660 | C=O stretching (conjugated ketone)[5] |
| ~1600 | C=C stretching (enone system)[5] | |
| ~1070 | C-Br stretching | |
| ~750 | C-Cl stretching | |
| ¹H NMR (ppm) | 7.0 - 8.0 | Multiplets corresponding to aromatic and vinylic protons. The two vinylic protons (Hα and Hβ) will appear as doublets with a large coupling constant (J ≈ 15-16 Hz), confirming the trans configuration. |
| ¹³C NMR (ppm) | ~189-190 | Carbonyl Carbon (C=O)[5] |
| 120 - 145 | Aromatic and Vinylic Carbons | |
| Mass Spec. (m/z) | ~319, 321, 323 | Molecular ion peaks [M]⁺, [M+2]⁺, [M+4]⁺ exhibiting the characteristic isotopic pattern for the presence of one bromine and one chlorine atom. |
Note: Exact values for NMR shifts and IR frequencies may vary slightly based on the solvent and instrument used. A published FT-IR spectrum for 4'-Bromo-2-chlorochalcone is available for comparison.[7]
Applications in Research and Drug Development
The chalcone scaffold is a cornerstone in medicinal chemistry due to its versatile biological activities.[8] The presence of the α,β-unsaturated carbonyl system makes it an excellent Michael acceptor, enabling it to covalently interact with nucleophilic residues (like cysteine) in various enzymes and proteins, which is often a key mechanism for its biological effects.[8]
The specific halogenation pattern of 4'-Bromo-2-chlorochalcone is significant for several reasons:
-
Modulation of Activity: Halogens can increase the lipophilicity of the molecule, potentially enhancing cell membrane permeability and bioavailability.
-
Metabolic Stability: The presence of halogens can block positions susceptible to metabolic oxidation, thereby increasing the compound's in vivo half-life.
-
Binding Interactions: The electronegative chlorine and bromine atoms can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to target binding affinity and selectivity.
Chalcone derivatives are actively being investigated for a range of therapeutic applications, including:
-
Anticancer Agents: Many chalcones exhibit cytotoxic activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.[3]
-
Anti-inflammatory Agents: They can modulate inflammatory pathways, for instance, by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
-
Antimalarial and Antimicrobial Agents: The chalcone scaffold has been identified as a promising template for developing new drugs against infectious diseases.[1]
Safety and Handling
Based on GHS classifications for similar compounds like 4'-Bromo-4-chlorochalcone, this substance should be handled with care.[9] It may cause skin and respiratory irritation and is potentially toxic to aquatic life with long-lasting effects.[9] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are required.
Conclusion
4'-Bromo-2-chlorochalcone is a synthetically accessible and highly functionalized molecule that holds considerable promise for scientific research, particularly in the field of drug discovery. Its well-defined structure, predictable synthesis via the Claisen-Schmidt condensation, and the versatile reactivity imparted by its enone system and halogen substituents make it an attractive starting point for developing novel therapeutic agents. The comprehensive protocols and characterization data provided in this guide offer a solid foundation for researchers to synthesize, validate, and explore the potential of this valuable chemical entity.
References
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4'-BROMO-4-CHLOROCHALCONE - gsrs . (n.d.). Retrieved February 6, 2026, from [Link]
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Conventional and Microwave-Assisted Synthesis of 4'-Bromochalchone Utilizing 4-Bromoacetophenone and Benzaldehyde as Start . (2022). Jurnal UNS. Retrieved February 6, 2026, from [Link]
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4'-Bromo-4-chlorochalcone | C15H10BrClO . (n.d.). PubChem. Retrieved February 6, 2026, from [Link]
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3-Bromo-4'-chlorochalcone | C15H10BrClO . (n.d.). PubChem. Retrieved February 6, 2026, from [Link]
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4′-Bromo-4-chlorochalcone . (n.d.). CAS Common Chemistry. Retrieved February 6, 2026, from [Link]
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Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives . (2022). National Institutes of Health (NIH). Retrieved February 6, 2026, from [Link]
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Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry . (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
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Chalcone: A Privileged Structure in Medicinal Chemistry . (n.d.). National Institutes of Health (NIH). Retrieved February 6, 2026, from [Link]
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Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives . (n.d.). National Institutes of Health (NIH). Retrieved February 6, 2026, from [Link]
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4'-bromo-2-chlorochalcone - Optional[FTIR] - Spectrum . (n.d.). SpectraBase. Retrieved February 6, 2026, from [Link]
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